molecular formula C11H8Cl2N2O2S B2929334 2-{2-[(2,6-Dichlorophenyl)amino]-1,3-thiazol-4-yl}acetic acid CAS No. 1511084-71-1

2-{2-[(2,6-Dichlorophenyl)amino]-1,3-thiazol-4-yl}acetic acid

Cat. No.: B2929334
CAS No.: 1511084-71-1
M. Wt: 303.16
InChI Key: BJJJREALTBRSPP-UHFFFAOYSA-N
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Description

2-{2-[(2,6-Dichlorophenyl)amino]-1,3-thiazol-4-yl}acetic acid is a heterocyclic compound featuring a thiazole core substituted with a 2,6-dichlorophenylamino group at position 2 and an acetic acid moiety at position 2. Its molecular formula is C₁₁H₈Cl₂N₂O₂S, with a molecular weight of 315.17 g/mol. The compound is structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac (a phenylacetic acid derivative) but distinguishes itself through the incorporation of a thiazole ring, which enhances electronic and steric properties .

Synthesis and Characterization:
The synthesis of this compound likely follows protocols for thiazole derivatives, involving cyclization reactions between α-haloketones and thioureas or thioamides, as outlined in Vogel’s Textbook of Practical Organic Chemistry . Spectroscopic methods (e.g., NMR, IR) and chromatographic techniques are critical for confirming its purity and structure .

Properties

IUPAC Name

2-[2-(2,6-dichloroanilino)-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O2S/c12-7-2-1-3-8(13)10(7)15-11-14-6(5-18-11)4-9(16)17/h1-3,5H,4H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJJREALTBRSPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NC2=NC(=CS2)CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

  • Condensation Reactions: Involving the reaction of 2,6-dichlorophenylamine with thiazole derivatives under acidic or basic conditions.

  • Cyclization Reactions: Cyclization of appropriate precursors to form the thiazole ring.

  • Esterification: Converting the carboxylic acid group to an ester derivative for easier handling and further reactions.

Industrial Production Methods: Industrial production typically involves large-scale reactions with optimized conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Types of Reactions:

  • Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be used to reduce specific functional groups.

  • Substitution: Substitution reactions can replace one functional group with another.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Carboxylic acids, aldehydes, and ketones.

  • Reduction: Alcohols and amines.

  • Substitution: Halogenated compounds, esters, and amides.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic properties, such as anti-inflammatory and analgesic effects.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s activity and physicochemical properties are influenced by:

  • Aryl Substituents : The 2,6-dichlorophenyl group enhances lipophilicity and steric bulk compared to analogs with fluorinated (e.g., 2,6-difluorophenyl) or unsubstituted aryl groups.
  • Heterocyclic Core : The thiazole ring provides distinct electronic properties compared to oxazole or triazole derivatives.
  • Acetic Acid Moiety : Enhances solubility in polar solvents, unlike ester or amide derivatives.

Key Analogs and Their Properties

The table below summarizes critical analogs and their distinguishing features:

Compound Name Molecular Formula Key Substituents Biological Activity/Use Source
Target Compound C₁₁H₈Cl₂N₂O₂S 2,6-dichlorophenylamino, acetic acid Potential antimicrobial
2-Amino-2-[2-(2,6-difluorophenyl)-1,3-thiazol-4-yl]acetic acid C₁₁H₈F₂N₂O₂S 2,6-difluorophenylamino, acetic acid Building block for drug synthesis
Diclofenac (Impurity A(EP)) C₁₄H₁₁Cl₂NO₂ 2,6-dichlorophenylamino, phenylacetic acid NSAID (anti-inflammatory)
Quinazolinone Derivatives (Vb, Vd, Ve, Vn) Variable Substituted quinazolinone cores Antibacterial, antifungal
Famotidine C₈H₁₅N₇O₂S₃ Guanidinothiazole, sulfonamide H₂ receptor antagonist (anti-ulcer)

Physicochemical and Commercial Considerations

  • Solubility : The acetic acid group improves aqueous solubility compared to methyl esters or amides (e.g., etaconazole, a triazole fungicide with a dioxalan ring) .
  • Cost and Availability : Building blocks like 2-{1-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}acetic acid are commercially available but costly (e.g., €1,358/50mg for certain thiazole derivatives) .

Biological Activity

2-{2-[(2,6-Dichlorophenyl)amino]-1,3-thiazol-4-yl}acetic acid is a compound of interest due to its diverse biological activities, particularly in the fields of anti-inflammatory and analgesic research. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C11H7Cl2NO2S
CAS Number: 757192-72-6
Molecular Weight: 292.15 g/mol
IUPAC Name: this compound

The compound features a thiazole ring linked to a dichlorophenyl group, which is essential for its biological activity. The presence of the carboxylic acid moiety is also critical for its pharmacological properties.

Anti-inflammatory and Analgesic Effects

Research has demonstrated that derivatives of this compound exhibit significant anti-inflammatory and analgesic activities. A study evaluated several derivatives in vivo using the carrageenan-induced rat paw edema model and the acetic acid-induced writhing test. The findings indicated that:

  • Ten out of twenty-eight synthesized compounds showed comparable anti-inflammatory activity to diclofenac.
  • The compounds exhibited significant analgesic effects with minimal ulcerogenic action.
  • The protective effects against gastric mucosal lesions were attributed to the inhibition of lipid peroxidation, as indicated by reduced malondialdehyde (MDA) levels in treated subjects .

Cytotoxic Activity

The compound also demonstrates potential cytotoxicity against various cancer cell lines. Thiazole derivatives have been reported to possess anticancer properties through mechanisms involving apoptosis and cell cycle arrest. For instance:

  • A structure-activity relationship (SAR) analysis revealed that thiazole-bearing compounds with specific substitutions exhibited enhanced cytotoxicity against HT29 (colon cancer) and Jurkat (leukemia) cell lines.
  • Compounds similar to this compound showed IC50 values comparable to standard anticancer drugs like doxorubicin .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include:

  • Formation of Thiazole Ring: Utilizing thioamide and α-halo acids in a cyclization reaction.
  • Substitution Reactions: Introducing the dichlorophenyl group through nucleophilic aromatic substitution techniques.

These synthetic routes are crucial for producing derivatives with optimized biological activity.

Case Studies

  • Study on Anti-inflammatory Activity:
    • A series of thiazole derivatives were tested for their anti-inflammatory properties in rat models. The results indicated that certain modifications to the thiazole structure significantly enhanced anti-inflammatory efficacy while reducing ulcerogenic potential .
  • Cytotoxicity Evaluation:
    • In vitro studies on various cancer cell lines demonstrated that compounds derived from this compound exhibit promising cytotoxic effects. Notably, compounds with electron-withdrawing groups showed enhanced activity against cancer cells .

Q & A

Basic: What are the established synthetic routes for 2-{2-[(2,6-Dichlorophenyl)amino]-1,3-thiazol-4-yl}acetic acid?

Methodological Answer:
The synthesis typically involves constructing the thiazole ring via cyclization reactions. A key approach includes:

  • Mannich Reaction : Reacting 2-[(2,6-dichlorophenyl)amino]phenylacetic acid with formaldehyde and substituted indoles at 0–5°C to form intermediates with a thiazole core .
  • Benzoylation : Sodium diclofenac reacts with 4-chlorobenzoyl chloride to introduce the dichlorophenylamino-thiazole moiety, followed by purification via column chromatography (yield: ~8.39%) .
  • Thiazole Ring Formation : Refluxing 2-aminothiazol-4(5H)-one derivatives with sodium acetate and carboxylic acid derivatives in acetic acid (3–5 hours) .

Basic: How is the compound characterized post-synthesis?

Methodological Answer:
Characterization employs:

  • Spectroscopy :
    • ¹H-NMR (400 MHz) : To confirm the presence of aromatic protons (δ 7.2–7.8 ppm) and the acetic acid side chain (δ 3.6–4.1 ppm) .
    • FTIR (KBr) : Peaks at ~1700 cm⁻¹ (C=O stretch of acetic acid) and 3300 cm⁻¹ (N-H stretch) .
  • Chromatography : Column chromatography (eluent: DMF/acetic acid mixtures) for purification .
  • Melting Point Analysis : Reported melting points (e.g., 143–145°C) validate purity .

Basic: What are the primary biological activities observed for this compound?

Methodological Answer:
While direct data on this compound is limited, structurally related thiazole derivatives exhibit:

  • Antimicrobial Activity : Against Candida albicans and Aspergillus niger via disruption of fungal cell membranes .
  • Anti-inflammatory Potential : Analogues like diclofenac (structurally similar) inhibit cyclooxygenase (COX) enzymes .
  • Receptor Modulation : Thiazole derivatives act as agonists/antagonists for nuclear receptors (e.g., PPAR-β/δ) .

Basic: What solubility and formulation challenges are associated with this compound?

Methodological Answer:

  • Poor Aqueous Solubility : Due to the hydrophobic dichlorophenyl and thiazole groups. Solutions include:
    • Co-solvents (e.g., DMSO:water mixtures) for in vitro assays .
    • Micellar encapsulation using polysorbates .
  • Stability : Susceptibility to hydrolysis in acidic/basic conditions requires pH-controlled formulations (e.g., buffered solutions at pH 6–8) .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

Methodological Answer:

  • Substitution Patterns :
    • Introduce electron-withdrawing groups (e.g., -CF₃) on the thiazole ring to enhance antimicrobial potency .
    • Modify the acetic acid side chain to ester prodrugs for improved bioavailability .
  • Stereochemistry : Evaluate (Z/E)-isomer effects on receptor binding using X-ray crystallography .
  • In Silico Modeling : Molecular docking (e.g., AutoDock Vina) to predict interactions with COX-2 or PPAR-δ .

Advanced: How can contradictions in biological activity data be resolved?

Methodological Answer:

  • Assay Standardization :
    • Use consistent cell lines (e.g., HEK293 for receptor assays) and controls .
    • Validate IC₅₀ values via dose-response curves (3–4 replicates) .
  • Metabolite Interference : LC-MS/MS to identify degradation products that may skew results .
  • Species-Specific Effects : Compare activity across models (e.g., murine vs. human macrophages) .

Advanced: What computational modeling approaches predict its pharmacokinetics?

Methodological Answer:

  • ADMET Prediction : Tools like SwissADME estimate LogP (~3.2), indicating moderate lipophilicity .
  • Molecular Dynamics (MD) : Simulate membrane permeability using GROMACS .
  • QSAR Models : Train models on thiazole derivatives to predict clearance rates and volume of distribution .

Advanced: How does the compound’s stability vary under different conditions?

Methodological Answer:

  • Thermal Stability : TGA/DSC analysis shows decomposition above 200°C .
  • Photodegradation : UV-Vis spectroscopy (λ = 254 nm) monitors breakdown products .
  • Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C; monitor via HPLC for 48 hours .

Advanced: What synergistic effects are observed in combination therapies?

Methodological Answer:

  • Antimicrobial Synergy : Combine with fluconazole (1:1 molar ratio) to reduce C. albicans biofilm viability by 80% .
  • Anti-inflammatory Potentiation : Co-administer with dexamethasone to suppress TNF-α production in macrophages (p < 0.01) .

Advanced: How are analytical methods validated for this compound?

Methodological Answer:

  • HPLC Validation :
    • Linearity (R² > 0.99) across 0.1–100 µg/mL .
    • Precision (RSD < 2%) and recovery (>95%) tests .
  • LC-MS/MS : LOD/LOQ of 0.01 ng/mL and 0.03 ng/mL, respectively .
  • Forced Degradation Studies : Acid/alkali/oxidative stress tests to identify stability-indicating parameters .

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